molecular formula C8H5Cl2N B7984234 2,4-Dichloro-5-methylbenzonitrile

2,4-Dichloro-5-methylbenzonitrile

Cat. No.: B7984234
M. Wt: 186.03 g/mol
InChI Key: UDRCQRNEVFTAIC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method offers a higher yield at a lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . The reaction typically involves the use of a catalyst and occurs in the gas phase.

Another method involves the chloromethylation of p-dichlorobenzene, followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This approach is economical and environmentally friendly, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound often relies on the catalytic ammoxidation of methyl aromatics. This process uses cheaper chlorotoluenes as starting materials and involves a simple, one-step reaction that yields high-purity products . The reaction is typically carried out at temperatures above 400°C.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Oxidation can yield compounds like carboxylic acids or aldehydes.

    Reduction Products: Reduction can produce amines or other reduced derivatives.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

2,4-Dichloro-5-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methylbenzonitrile depends on its specific applicationFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methylbenzonitrile is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This combination of substituents imparts specific chemical properties, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2,4-dichloro-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCQRNEVFTAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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